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molecular formula C13H14N2O3 B7884633 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

Cat. No. B7884633
M. Wt: 246.26 g/mol
InChI Key: QQWYQAQQADNEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04010178

Procedure details

A solution of 2-hydroxyimino-2-phenylacetonitrile (14.6 g.) and dimethylaniline (13.2 g.) in a mixture of acetone (5 ml.) and benzene (80 ml.) was dropwise added to a solution of trichloromethyl chloroformate (phosgene dimer) (6.7 ml.) in benzene (30 ml.) under ice-cooling. The mixture was stirred for 6 hours at the same temperature and allowed to stand overnight. To the resultant mixture containing 2-chlorocarbonyloxyimino-2-phenylacetonitrile was dropwise added a mixture of tert-butyl alcohol (11.1 g.), pyridine (16.0 ml.) and benzene (20 ml.) under ice-cooling, and the mixture was stirred for 7 hours at room temperature and allowed to stand overnight. The reaction mixture was treated as described in the above Examples 2(A) to 2(F) to give 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (17.0 g.), mp 84° to 86° C.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
11.1 g
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-chlorocarbonyloxyimino-2-phenylacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2(F)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:4]#[N:5].CN(C)C1C=CC=CC=1.Cl[C:22]([O:24]C(Cl)(Cl)Cl)=[O:23].ClC(ON=[C:34]([C:37]1[CH:42]=CC=C[CH:38]=1)C#N)=O>CC(C)=O.C1C=CC=CC=1.N1C=CC=CC=1.C(O)(C)(C)C>[C:37]([O:24][C:22]([O:1][N:2]=[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:4]#[N:5])=[O:23])([CH3:34])([CH3:38])[CH3:42]

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
16 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
11.1 g
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
ON=C(C#N)C1=CC=CC=C1
Name
Quantity
13.2 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
6.7 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-chlorocarbonyloxyimino-2-phenylacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)ON=C(C#N)C1=CC=CC=C1
Step Five
Name
2(F)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 6 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 7 hours at room temperature
Duration
7 h
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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